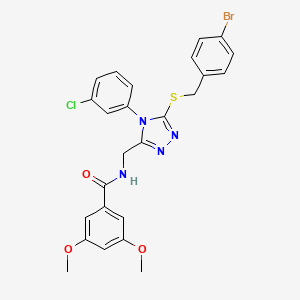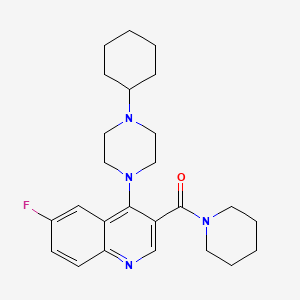
1-(1H-indol-3-yl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are compounds containing an indole moiety. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives can vary greatly depending on the specific compound. For example, one method involves the addition of indole to a variety of aldehydes under neat conditions .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various techniques such as molecular dynamics and density functional calculations .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can react with hard and soft electrophiles due to their electron-rich character .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the molecular weight of a compound can be determined .科学的研究の応用
Organic Synthesis and Chemical Classification
Indole synthesis is a key area of interest in organic chemistry, with indole and its derivatives being pivotal to the synthesis of various pharmacologically active compounds. The classification and methods of indole synthesis have been extensively reviewed, highlighting the strategic approaches to constructing the indole nucleus, which is central to many bioactive molecules (Taber & Tirunahari, 2011). This foundation is crucial for developing novel compounds with enhanced biological activities.
Pharmacology and Hepatic Protection
Indoles and their derivatives, such as indole-3-carbinol (I3C) and its major derivatives, play significant roles in hepatic protection. These compounds exhibit pleiotropic protective effects on chronic liver injuries, including anti-fibrosis, anti-tumor, antioxidant, and immunomodulatory effects (Wang et al., 2016). The study of these effects underscores the potential therapeutic applications of indole derivatives in treating liver diseases.
Cancer Therapy
Indoleamine-2,3-dioxygenase (IDO) inhibitors, derived from indole synthesis, are explored for their potential in cancer therapy. IDO plays a role in immune evasion by tumors, and its inhibition is considered a promising strategy for cancer immunotherapy (Löb et al., 2009). Research into IDO inhibitors highlights the importance of indole derivatives in developing novel cancer treatments.
Biotechnology and Enzymatic Reactions
The C2-functionalization of indole via umpolung presents a novel approach in synthetic and pharmaceutical chemistry, enabling the synthesis of difficult-to-obtain indole derivatives. This method highlights the versatility of indole as a core structure for bioactive compounds and its potential in drug development (Deka, Deb, & Baruah, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(18-11-10-13-6-2-1-3-7-13)20-16-12-19-15-9-5-4-8-14(15)16/h1-9,12,19H,10-11H2,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRBQHFEBYTZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
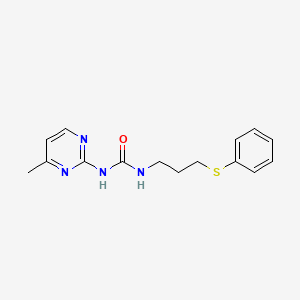
![3-((5-(cyclopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748854.png)
![9-(4-bromophenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2748856.png)
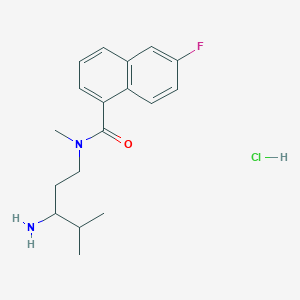
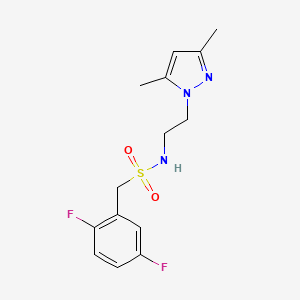
![(1R,5S)-N-(3,4-dichlorophenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2748861.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2748862.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2748865.png)

![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide](/img/structure/B2748867.png)
![6-Acetyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2748869.png)
